Welcome to the BenchChem Online Store!
molecular formula C10H12O2S B8686487 4-Mercapto-phenyl-acetic acid ethyl ester

4-Mercapto-phenyl-acetic acid ethyl ester

Cat. No. B8686487
M. Wt: 196.27 g/mol
InChI Key: VSQDDIXLPKYJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03946036

Procedure details

70 g G 4-mercapto-phenyl-acetic acid are heated at reflux for 30 minutes in 500 cc of 4 N hydrochloric acid in ethanol. The reaction mixture is then completely concentrated at reduced pressure. The oily residue is divided between ether and water, the ether phase is subsequently washed with a 10% sodium bicarbonate solution and water, is dried over sodium sulphate, and the solvent is removed by distillation. The crude 4-mercapto-phenyl-acetic acid ethyl ester, obtained as oily residue, may be purified by distillation; B.P. 103° at 0.4 mm of Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH2:12](O)[CH3:13]>Cl>[CH2:12]([O:10][C:9](=[O:11])[CH2:8][C:5]1[CH:4]=[CH:3][C:2]([SH:1])=[CH:7][CH:6]=1)[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then completely concentrated at reduced pressure
WASH
Type
WASH
Details
the ether phase is subsequently washed with a 10% sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC=C(C=C1)S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.